Technical Guide: Binding Affinity and Functional Characterization of AK-778-Xxmu to Inhibitor of Differentiation 2 (ID2) Protein
Technical Guide: Binding Affinity and Functional Characterization of AK-778-Xxmu to Inhibitor of Differentiation 2 (ID2) Protein
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical overview of the binding affinity of the small molecule AK-778-Xxmu to the human ID2 protein. The Inhibitor of Differentiation 2 (ID2) is a transcriptional regulator belonging to the helix-loop-helix (HLH) family of proteins.[1][2] ID2 functions as a dominant-negative regulator of basic helix-loop-helix (bHLH) transcription factors, thereby playing a crucial role in controlling cell differentiation, proliferation, and tumorigenesis.[3] Given its role in various cancers, including glioma, ID2 has emerged as a promising therapeutic target.[4][5] This guide summarizes the quantitative binding data for AK-778-Xxmu, details the experimental methodology used for its determination, and illustrates the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of AK-778-Xxmu to the ID2 protein has been quantitatively determined, identifying it as a high-affinity ligand. A study involving a pharmacophore-based virtual screening identified AK-778-Xxmu as a potent ID2 antagonist.[4] The key binding parameter is summarized in the table below.
| Compound | Target Protein | Method | Dissociation Constant (KD) | Reference |
| AK-778-Xxmu | Human ID2 | Surface Plasmon Resonance (SPR) | 129 nM | [4] |
This KD value indicates a strong binding interaction between AK-778-Xxmu and the ID2 protein, making it a candidate for further therapeutic development against diseases such as glioma.[4]
Experimental Protocols
The determination of the binding affinity of AK-778-Xxmu to the ID2 protein was accomplished using Surface Plasmon Resonance (SPR).[4]
2.1. Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical technique used to measure real-time biomolecular interactions.[6] It allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) is calculated.
Objective: To quantify the binding affinity of the small molecule AK-778-Xxmu to the purified human ID2 protein.
Methodology:
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Immobilization:
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Purified recombinant human ID2 protein is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 sensor chip) using standard amine coupling chemistry.
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The sensor surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
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A solution of ID2 protein in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) is then injected over the activated surface.
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Finally, any remaining active sites on the surface are deactivated by injecting ethanolamine.
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A reference channel is prepared in the same way but without the ID2 protein to subtract non-specific binding and bulk refractive index changes.
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Binding Analysis:
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A series of concentrations of AK-778-Xxmu, prepared in a suitable running buffer (e.g., HBS-EP+), are sequentially injected over both the ID2-immobilized and reference surfaces.
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The binding of AK-778-Xxmu to the immobilized ID2 protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Response Units, RU).
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Each injection is followed by a dissociation phase where the running buffer flows over the surface, allowing the bound analyte to dissociate.
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Data Analysis:
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The raw sensorgram data from the reference channel is subtracted from the active channel to obtain the specific binding response.
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The resulting sensorgrams are then fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
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This fitting process yields the association rate constant (ka) and the dissociation rate constant (kd).
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The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka (KD = kd/ka).
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Signaling Pathways and Experimental Workflows
3.1. ID2 Signaling Pathway
The ID2 protein is a key regulator of cell fate, primarily by inhibiting the activity of bHLH transcription factors such as E-proteins (e.g., E2A).[7][8] In its active state, ID2 dimerizes with bHLH proteins, preventing them from binding to DNA and activating transcription of genes that promote differentiation.[3] By antagonizing ID2, AK-778-Xxmu can restore the function of these bHLH transcription factors, leading to the expression of differentiation-promoting genes. This mechanism is particularly relevant in cancers like glioma, where ID2 is often overexpressed and contributes to the undifferentiated and proliferative state of tumor cells.[4]
Caption: ID2 signaling pathway and the inhibitory action of AK-778-Xxmu.
3.2. Experimental Workflow for Characterizing ID2 Antagonists
The following diagram illustrates a typical workflow for the discovery and characterization of small molecule inhibitors of the ID2 protein, such as AK-778-Xxmu.
Caption: Workflow for the discovery and validation of ID2 inhibitors.
References
- 1. genecards.org [genecards.org]
- 2. ID2 - Wikipedia [en.wikipedia.org]
- 3. Id proteins: small molecules, mighty regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel ID2 antagonists from pharmacophore-based virtual screening as potential therapeutics for glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ID2 inhibitor of DNA binding 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Id Proteins Id1 and Id2 Selectively Inhibit DNA Binding by One Class of Helix-Loop-Helix Proteins [authors.library.caltech.edu]
- 8. Id proteins Id1 and Id2 selectively inhibit DNA binding by one class of helix-loop-helix proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
